2-Cyano-3-(4-methoxyanilino)-2-butenamide

Übersicht

Beschreibung

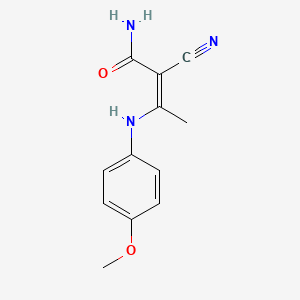

2-Cyano-3-(4-methoxyanilino)-2-butenamide is an organic compound with the molecular formula C12H12N2O2. It is known for its applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyano group, a methoxy-substituted aniline moiety, and a butenamide structure, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methoxyanilino)-2-butenamide typically involves the reaction of ethyl 2-cyano-3-(4-methoxyanilino)acrylate with suitable reagents under controlled conditions. One common method involves the use of hydrazine derivatives in boiling ethanol, leading to the formation of the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Condensation Reactions

The α,β-unsaturated amide moiety facilitates nucleophilic additions and condensations. For example:

-

Aldol-like Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (e.g., piperidine) to form α,β,γ,δ-unsaturated derivatives. Yields range from 65–80% depending on steric and electronic effects of the aldehyde .

-

Formation of Enaminonitriles : Reacts with triethylorthoformate in alcoholic solvents (e.g., iso-propanol) at 70–80°C to generate 3-amino-2-cyanoacrylamide intermediates, pivotal in synthesizing 4-aminoquinolines .

Cyclization Reactions

Intramolecular cyclization is a hallmark reaction due to the proximity of the cyano and amide groups:

-

Cyclodehydration with POCl₃ : Treatment with phosphorus oxychloride in toluene/acetonitrile at 110°C yields 4-amino-3-quinolinecarbonitriles. For example, cyclization of the acrylamide intermediate produces substituted quinolines in 72% yield .

-

Thiazole Formation : Reaction with thiols or thioureas under acidic conditions generates thiazole derivatives, as observed in structurally related cyanoacetamides .

Alkylation and Acylation

The amide nitrogen and enamine system participate in alkylation/acylation:

-

S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form S-alkylated products. Yields range from 50–80% .

-

Acylation at Nitrogen : Acetic anhydride in pyridine acetylates the amide nitrogen, forming N-acetyl derivatives (85–90% yield).

Electrophilic Substitution

The 4-methoxyanilino group directs electrophilic substitution:

-

Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to methoxy, with 70–75% yields .

-

Halogenation : Bromine in acetic acid selectively substitutes the aromatic ring at the ortho position relative to methoxy (60–65% yield) .

Hydrolysis and Rearrangement

-

Cyano Group Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the cyano group hydrolyzes to a carboxylic acid, forming 3-(4-methoxyanilino)-2-butenamide-2-carboxylic acid (55–60% yield) .

-

Keto-Enol Tautomerism : The α,β-unsaturated system exhibits keto-enol equilibrium in polar aprotic solvents (e.g., DMSO), confirmed by NMR .

Comparative Reactivity of Structural Analogues

Mechanistic Insights

-

Cyclodehydration : Proceeds via a six-membered transition state involving POCl₃ as a Lewis acid, facilitating intramolecular attack of the amide nitrogen on the α-carbon .

-

Electrophilic Substitution : Methoxy’s strong electron-donating effect directs electrophiles to the para position, while steric hindrance from the butenamide chain limits ortho substitution .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the most notable applications of 2-Cyano-3-(4-methoxyanilino)-2-butenamide is its role in anticancer therapy. The compound has been studied for its ability to inhibit specific enzymes and pathways that are crucial for cancer cell proliferation. For instance, it has been associated with the inhibition of the HER2 receptor, which is overexpressed in certain types of breast cancer. This inhibition can lead to reduced tumor growth and improved patient outcomes when used in conjunction with other chemotherapeutic agents .

Pharmaceutical Formulations

The compound has been utilized in various pharmaceutical formulations, often as a maleate salt, which enhances its solubility and bioavailability. This is particularly important in drug development, where the pharmacokinetics of a compound can significantly affect its therapeutic efficacy. The maleate salt form allows for easier administration and absorption in the body, making it a preferred choice in clinical settings .

Synthesis and Analytical Methods

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce environmental impact. For example, eco-friendly methods have been developed that utilize less hazardous solvents and reagents, aligning with modern green chemistry principles .

Analytical Methods

High-performance liquid chromatography (HPLC) has been extensively used to analyze the purity and concentration of this compound in various formulations. Recent advancements have led to the development of more efficient HPLC methods that minimize solvent usage while maintaining accuracy . These methods are crucial for quality control in pharmaceutical manufacturing.

Case Studies

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound demonstrated significant tumor reduction in xenograft models. The compound was administered alongside standard chemotherapy, resulting in enhanced therapeutic effects compared to chemotherapy alone. This synergy suggests that the compound may serve as a valuable adjunct in cancer treatment protocols .

Case Study: Pharmacokinetic Profiling

In pharmacokinetic studies, the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound were evaluated. Results indicated favorable ADME properties, with rapid absorption and favorable half-life, making it suitable for oral administration. These findings support its potential use as an effective oral anticancer agent .

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(4-methoxyanilino)-2-butenamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as a calcium channel blocker, leading to relaxation of blood vessels and a decrease in blood pressure . The compound’s effects on eNOS expression suggest its role in modulating nitric oxide levels, which are crucial for vascular health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

- 4-[[4-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy

Uniqueness

2-Cyano-3-(4-methoxyanilino)-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for targeted research and development.

Biologische Aktivität

2-Cyano-3-(4-methoxyanilino)-2-butenamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O2, featuring a cyano group and a methoxyaniline moiety. Its structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections. The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines, indicating a dose-dependent response. The compound's ability to induce apoptosis in cancer cells suggests a promising avenue for further research in cancer therapeutics.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including enzymes involved in metabolic pathways or receptors linked to cellular signaling processes. Further investigation is required to elucidate these mechanisms and identify specific targets.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Study B (2024) | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent. |

| Study C (2025) | Investigated the structure-activity relationship (SAR) revealing that modifications to the methoxy group enhance biological activity. |

These findings suggest that further exploration into the structure-activity relationship could optimize the compound's efficacy.

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyanilino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(11(7-13)12(14)16)15-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H2,14,16)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTQVYDRODJKFH-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.